molecular formula C6H8O B082470 cis-2,3-Divinyloxirane CAS No. 13051-60-0

cis-2,3-Divinyloxirane

Cat. No. B082470
CAS RN: 13051-60-0
M. Wt: 96.13 g/mol
InChI Key: WVLXAFYCRVAZSM-OLQVQODUSA-N
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Description

Cis-2,3-Divinyloxirane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the oxirane family and is commonly used as a building block in organic synthesis. In

Scientific Research Applications

Cis-2,3-Divinyloxirane has been widely used in scientific research due to its unique properties and potential applications. It is commonly used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals. Additionally, it has been used as a starting material in the synthesis of chiral oxiranes and as a reagent in the preparation of allylic alcohols.

Mechanism Of Action

The mechanism of action of cis-2,3-Divinyloxirane is not fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as thiols and amines. This reaction results in the formation of covalent adducts, which can then undergo further reactions to form a variety of products.

Biochemical And Physiological Effects

Cis-2,3-Divinyloxirane has been shown to have a variety of biochemical and physiological effects. It has been found to be cytotoxic to cancer cells, inhibiting their growth and proliferation. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been found to have anti-inflammatory properties, reducing the production of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

Cis-2,3-Divinyloxirane has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has a high reactivity and can react with a variety of nucleophiles, making it a versatile reagent. However, it also has some limitations. It is highly reactive and can be difficult to handle, requiring careful handling and storage. Additionally, it can be toxic and should be handled with caution.

Future Directions

There are several future directions for research on cis-2,3-Divinyloxirane. One area of interest is the development of new synthetic methods for the compound, particularly methods that are more efficient and environmentally friendly. Additionally, there is potential for the compound to be used in the development of new drugs and therapies, particularly for the treatment of cancer and inflammatory diseases. Finally, further study is needed to fully understand the mechanism of action of cis-2,3-Divinyloxirane and its potential applications.

Synthesis Methods

Cis-2,3-Divinyloxirane can be synthesized through a variety of methods, including the reaction of divinyl ether with a peracid or the reaction of 2,3-dihalo-1,3-butadiene with a base. However, the most common method involves the reaction of divinyl ether with a peracid, such as m-chloroperbenzoic acid or peracetic acid. This reaction results in the formation of cis-2,3-Divinyloxirane along with the corresponding epoxide and acetic acid.

properties

CAS RN

13051-60-0

Product Name

cis-2,3-Divinyloxirane

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

(2R,3S)-2,3-bis(ethenyl)oxirane

InChI

InChI=1S/C6H8O/c1-3-5-6(4-2)7-5/h3-6H,1-2H2/t5-,6+

InChI Key

WVLXAFYCRVAZSM-OLQVQODUSA-N

Isomeric SMILES

C=C[C@@H]1[C@@H](O1)C=C

SMILES

C=CC1C(O1)C=C

Canonical SMILES

C=CC1C(O1)C=C

Other CAS RN

13051-60-0

Origin of Product

United States

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